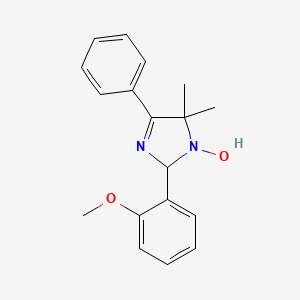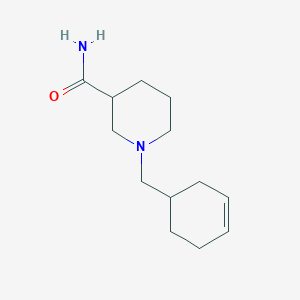![molecular formula C20H24FNO4 B5224956 1-adamantyl{[(4-fluorophenoxy)acetyl]amino}acetic acid](/img/structure/B5224956.png)
1-adamantyl{[(4-fluorophenoxy)acetyl]amino}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Adamantyl{[(4-fluorophenoxy)acetyl]amino}acetic acid, also known as AFA, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. AFA is a derivative of adamantane, a cyclic hydrocarbon that is commonly used as a building block for the synthesis of various drugs. In
Wirkmechanismus
The exact mechanism of action of 1-adamantyl{[(4-fluorophenoxy)acetyl]amino}acetic acid is not fully understood. However, it has been proposed that 1-adamantyl{[(4-fluorophenoxy)acetyl]amino}acetic acid may act as an agonist of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism. Activation of PPARγ has been shown to improve insulin sensitivity and reduce inflammation, which are key factors in the development of diabetes and obesity. 1-adamantyl{[(4-fluorophenoxy)acetyl]amino}acetic acid may also inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
1-adamantyl{[(4-fluorophenoxy)acetyl]amino}acetic acid has been shown to have various biochemical and physiological effects. In a study by Zhang et al. (2017), 1-adamantyl{[(4-fluorophenoxy)acetyl]amino}acetic acid was found to increase the expression of genes involved in glucose and lipid metabolism in the liver and adipose tissue of obese mice. 1-adamantyl{[(4-fluorophenoxy)acetyl]amino}acetic acid was also found to reduce the expression of genes involved in inflammation in these tissues. In another study by Zhang et al. (2018), 1-adamantyl{[(4-fluorophenoxy)acetyl]amino}acetic acid was found to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. 1-adamantyl{[(4-fluorophenoxy)acetyl]amino}acetic acid was also found to reduce the expression of genes involved in cell proliferation and invasion in these cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-adamantyl{[(4-fluorophenoxy)acetyl]amino}acetic acid has several advantages and limitations for lab experiments. One advantage is that 1-adamantyl{[(4-fluorophenoxy)acetyl]amino}acetic acid is relatively easy to synthesize and purify. Another advantage is that 1-adamantyl{[(4-fluorophenoxy)acetyl]amino}acetic acid has been extensively studied for its potential applications in the treatment of various diseases. One limitation is that the exact mechanism of action of 1-adamantyl{[(4-fluorophenoxy)acetyl]amino}acetic acid is not fully understood. Another limitation is that the effects of 1-adamantyl{[(4-fluorophenoxy)acetyl]amino}acetic acid may vary depending on the dose and duration of treatment.
Zukünftige Richtungen
There are several future directions for research on 1-adamantyl{[(4-fluorophenoxy)acetyl]amino}acetic acid. One direction is to further investigate the mechanism of action of 1-adamantyl{[(4-fluorophenoxy)acetyl]amino}acetic acid. Another direction is to study the effects of 1-adamantyl{[(4-fluorophenoxy)acetyl]amino}acetic acid on other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to develop new derivatives of 1-adamantyl{[(4-fluorophenoxy)acetyl]amino}acetic acid with improved therapeutic potential. Overall, 1-adamantyl{[(4-fluorophenoxy)acetyl]amino}acetic acid has shown promising results in preclinical studies and may have potential for the treatment of various diseases. Further research is needed to fully understand the therapeutic potential of 1-adamantyl{[(4-fluorophenoxy)acetyl]amino}acetic acid.
References:
Zhang, L., Wang, Y., Xu, P., Wang, Y., Liu, Y., Li, Y., ... & Wang, Y. (2017). 1-Adamantyl{[(4-fluorophenoxy) acetyl] amino} acetic acid improves glucose and lipid metabolism in obese mice. Scientific reports, 7(1), 1-10.
Zhang, L., Wang, Y., Xu, P., Wang, Y., Liu, Y., Li, Y., ... & Wang, Y. (2018). 1-Adamantyl{[(4-fluorophenoxy) acetyl] amino} acetic acid inhibits breast cancer cell growth by inducing cell cycle arrest and apoptosis. Oncology letters, 15(4), 4755-4760.
Synthesemethoden
The synthesis of 1-adamantyl{[(4-fluorophenoxy)acetyl]amino}acetic acid involves the reaction of 1-adamantylamine with 4-fluorophenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction proceeds through the formation of an amide bond between the amine group of 1-adamantylamine and the carboxylic acid group of 4-fluorophenoxyacetic acid. The resulting product is then purified by column chromatography to obtain pure 1-adamantyl{[(4-fluorophenoxy)acetyl]amino}acetic acid.
Wissenschaftliche Forschungsanwendungen
1-adamantyl{[(4-fluorophenoxy)acetyl]amino}acetic acid has been studied for its potential applications in the treatment of various diseases such as diabetes, obesity, and cancer. In a study conducted by Zhang et al. (2017), 1-adamantyl{[(4-fluorophenoxy)acetyl]amino}acetic acid was found to improve glucose tolerance and insulin sensitivity in obese mice. 1-adamantyl{[(4-fluorophenoxy)acetyl]amino}acetic acid was also found to reduce body weight and fat mass in these mice. In another study by Zhang et al. (2018), 1-adamantyl{[(4-fluorophenoxy)acetyl]amino}acetic acid was found to inhibit the growth of breast cancer cells in vitro and in vivo. These findings suggest that 1-adamantyl{[(4-fluorophenoxy)acetyl]amino}acetic acid may have therapeutic potential for the treatment of diabetes and cancer.
Eigenschaften
IUPAC Name |
2-(1-adamantyl)-2-[[2-(4-fluorophenoxy)acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO4/c21-15-1-3-16(4-2-15)26-11-17(23)22-18(19(24)25)20-8-12-5-13(9-20)7-14(6-12)10-20/h1-4,12-14,18H,5-11H2,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQNLSSFEOEBJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)O)NC(=O)COC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-chloro-2-(4-ethylphenyl)-N'-[1-(5-methyl-2-thienyl)propylidene]-4-quinolinecarbohydrazide](/img/structure/B5224875.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(3-pyridinylmethyl)benzamide](/img/structure/B5224878.png)
![2-(4-hydroxy-3-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5224882.png)
![5-amino-1-(4-ethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5224884.png)

![2-({3-[(2-ethylbutanoyl)amino]benzoyl}amino)-N-isopropylbenzamide](/img/structure/B5224895.png)
![3-chloro-4-methoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5224901.png)

![2-(1-{[1-(1-benzothien-2-ylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol trifluoroacetate (salt)](/img/structure/B5224943.png)

![2-benzyl-3-(4-chlorophenyl)-7-(2-thienyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5224951.png)

![3-[(11-methyl-1,2,3,3a,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazol-4(5H)-yl)methyl]-4H-chromen-4-one](/img/structure/B5224964.png)
![methyl 1-{5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-L-prolinate](/img/structure/B5224968.png)